1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane
Description
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2S2/c1-14-21(32-22(25-14)16-7-3-2-4-8-16)18-11-19(29)28-23(27-18)31-13-20(30)26-17-9-5-6-15(10-17)12-24/h2-11H,13H2,1H3,(H,26,30)(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPHLRVVODFMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane typically involves multi-step organic reactionsThe final step often involves the coupling of the azepane ring through a carbonylation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial for various catalytic processes.
Biology
1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane has been investigated for its bioactive properties , particularly its potential antimicrobial and anticancer effects. Studies have shown that it may interact with specific biological targets, modulating enzyme activities and influencing cellular pathways.
Medicine
This compound is being explored as a therapeutic agent for various diseases. Its structural features suggest potential efficacy in treating conditions such as cancer and infections. Ongoing research focuses on elucidating its mechanism of action and optimizing its pharmacological properties.
Industry
In industrial applications, this compound is utilized in the development of advanced materials and as a catalyst in chemical reactions. Its unique properties make it suitable for formulating new compounds with enhanced performance characteristics.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Anticancer Activity : A study published in ACS Chemical Neuroscience demonstrated that derivatives of this compound exhibited promising anticancer activity against various cancer cell lines. The mechanism involved the inhibition of specific signaling pathways crucial for tumor growth .
- Antimicrobial Properties : Research highlighted in Journal of Medicinal Chemistry indicated that compounds similar to this compound showed significant antimicrobial activity against Gram-positive bacteria. The structural components were essential for enhancing bioactivity .
- Coordination Chemistry : Investigations into its role as a ligand revealed that it forms stable complexes with transition metals, which could be applied in catalysis and materials science .
Mechanism of Action
The mechanism of action of 1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Thiazole-Morpholine Derivatives
The Enamine Ltd. catalogue () lists (2S)-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}-4-(morpholin-4-yl)butanoic acid, which shares the morpholine and thiazole motifs but differs in key aspects:
- Core Structure: A butanoic acid chain replaces the azepane, introducing a carboxylic acid group that enhances hydrophilicity.
- Molecular Weight : 384.50 g/mol (vs. ~434 g/mol for the target compound, estimated).
This comparison suggests the target compound may exhibit better membrane permeability due to the azepane, whereas the butanoic acid derivative could have enhanced aqueous solubility .
Fluorophenyl-Thiazole-Pyrazole Analogs
describes 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5), which shares a thiazole core but incorporates pyrazole and triazole rings. Key differences include:
- Planarity: Compound 5 is nearly planar except for one fluorophenyl group, whereas the target compound’s azepane introduces non-planar flexibility.
- Crystallography : Compound 5 crystallizes in triclinic P̄1 symmetry with two independent molecules per asymmetric unit, suggesting stable packing interactions. The target compound’s crystallization behavior remains uncharacterized but may differ due to azepane flexibility .
Structural and Functional Implications
Biological Activity
1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane is a complex organic compound characterized by its unique structural components, including morpholine, pyridine, thiazole, and azepane moieties. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 459.5 g/mol. Its structure features several pharmacophores that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 459.5 g/mol |
| CAS Number | 1115901-16-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate the activity of various enzymes and receptors, leading to significant biological effects. The compound has been investigated for its potential as a protein kinase B (PKB) inhibitor, which is crucial in various signaling pathways related to cancer and metabolism .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. In vitro studies have shown effective inhibition of growth for both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In a study assessing various azepane derivatives, it was found that certain derivatives exhibited significant inhibitory effects on cancer cell proliferation across multiple cell lines, including MDA-MB 231 (breast cancer) and HCT 116 (colon cancer) cells .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB 231 | 5.0 |
| HCT 116 | 7.5 |
| PC3 | 6.0 |
Case Studies
- Inhibition of Protein Kinases : A series of azepane derivatives were synthesized and tested for their ability to inhibit PKB-alpha and PKC-alpha. The lead compound demonstrated an IC50 value of 4 nM against PKB-alpha, indicating strong inhibitory activity .
- Cell Proliferation Studies : A study involving multiple tumor cell lines showed that the compound significantly reduced cell viability in a dose-dependent manner. The results suggest that the structural modifications in azepane derivatives can enhance their anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
